molecular formula C16H22N2O4 · HCl B1164604 Carfilzomib Impurity 13 (hydrochloride)

Carfilzomib Impurity 13 (hydrochloride)

Katalognummer B1164604
Molekulargewicht: 342.8
InChI-Schlüssel: CHAYZFKMWYMTMH-UQKRIMTDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Carfilzomib impurity 13 (hydrochloride) is a potential impurity found in commercial carfilzomib preparations. Carfilzomib is a second-generation, irreversible, peptide epoxyketone class proteasome inhibitor that targets the chymotrypsin-like β5 subunit of the constitutive 20S proteasome (IC50 = 5.2 nM) and the β5i subunit of the immunoproteasome 20Si (LMP7;  IC50 = 14 nM) with minimal cross reactivity to other proteases. It can induce cell cycle arrest and apoptosis in human cancer cell lines including multiple myeloma, lymphoma, and various solid tumors (IC50s = 2.4-20 nM).

Wissenschaftliche Forschungsanwendungen

Impact on Tumor Cells

Carfilzomib has been shown to induce tumor cell death through selective inhibition of the chymotrypsin-like activity of the proteasome. This action is particularly effective in hematologic tumor cells, such as those in multiple myeloma, non-Hodgkin lymphoma, and leukemia. The inhibition targets specific subunits in both the constitutive proteasome and the immunoproteasome, leading to proapoptotic effects including accumulation of proteasome substrates and induction of Noxa and caspase 3/7 (Parlati et al., 2009).

Pharmacokinetics and Metabolism

Carfilzomib demonstrates a unique pharmacokinetic profile with rapid plasma clearance and a short systemic half-life. It is cleared largely extrahepatically, mainly through peptidase cleavage and epoxide hydrolysis. Cytochrome P450-mediated metabolism plays a minor role, indicating that drug interactions through this pathway are unlikely (Wang et al., 2013). Another study highlights its stability and degradation pathways, noting that it is stable at neutral and slightly acidic pH but prone to degradation at high and low pH, oxidation, and photodegradation (Šesták et al., 2016).

Clinical Trials and Safety

Carfilzomib has been evaluated in multiple clinical trials for its efficacy in treating relapsed and refractory multiple myeloma. These trials have consistently shown that carfilzomib offers meaningful clinical benefits, with manageable adverse events and an acceptable safety profile (Siegel et al., 2012). It has also been demonstrated that carfilzomib can be safely re-administered with dose modifications in some cases of cardiac toxicity associated with its use (Grandin et al., 2015).

Cardiac Toxicity and Complications

Despite its efficacy, carfilzomib can be associated with significant cardiac toxicity. Studies have shown that this can include heart failure, angina, and myocardial ischemia, particularly in patients with pre-existing cardiac conditions or those undergoing high-dose treatment regimens (Chen-Scarabelli et al., 2017).

Eigenschaften

Produktname

Carfilzomib Impurity 13 (hydrochloride)

Molekularformel

C16H22N2O4 · HCl

Molekulargewicht

342.8

InChI

InChI=1S/C16H22N2O4.ClH/c19-15(12-18-8-10-22-11-9-18)17-14(16(20)21)7-6-13-4-2-1-3-5-13;/h1-5,14H,6-12H2,(H,17,19)(H,20,21);1H/t14-;/m0./s1

InChI-Schlüssel

CHAYZFKMWYMTMH-UQKRIMTDSA-N

SMILES

OC([C@H](CCC1=CC=CC=C1)NC(CN2CCOCC2)=O)=O.Cl

Synonyme

(αS)-α-[[2-(4-morpholinyl)acetyl]amino]-benzenebutanoic acid, monohydrochloride

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Carfilzomib Impurity 13 (hydrochloride)
Reactant of Route 2
Reactant of Route 2
Carfilzomib Impurity 13 (hydrochloride)
Reactant of Route 3
Reactant of Route 3
Carfilzomib Impurity 13 (hydrochloride)
Reactant of Route 4
Carfilzomib Impurity 13 (hydrochloride)
Reactant of Route 5
Reactant of Route 5
Carfilzomib Impurity 13 (hydrochloride)
Reactant of Route 6
Carfilzomib Impurity 13 (hydrochloride)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.